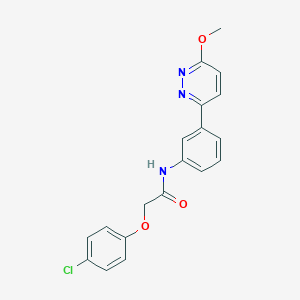![molecular formula C15H11Cl2NO3S B2715511 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid CAS No. 404366-61-6](/img/structure/B2715511.png)
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid” is a chemical compound with the molecular formula C15H11Cl2NO3S and a molecular weight of 356.22 . It is also known as CBA .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with chloro, sulfanyl, and acetamido functional groups attached . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO . The boiling point is not specified .Applications De Recherche Scientifique
Ion Channel Modulation: Inhibition of TMEM206
CBA has been identified as a small molecule inhibitor of TMEM206 , a proton-activated outwardly rectifying anion channel (PAORAC) . TMEM206 plays a role in acid-induced cell death in various tissues. However, in colorectal cancer cells, TMEM206 does not significantly contribute to acid-induced cell death. CBA effectively inhibits TMEM206, making it a promising scaffold for drug development .
Anion Transporter Research
CBA’s ability to modulate ion channels, particularly TMEM206, makes it relevant for studying anion transport mechanisms. Researchers can investigate its effects on cellular signaling, vesicular acidification, and cell volume regulation .
Nonlinear Optical Materials
Interestingly, CBA’s structural analog, 4-chloro-2-nitroaniline , has been studied as a nonlinear optical material. While not directly related to CBA, this field explores the compound’s potential for optical devices and sensors .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) .
Mode of Action
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid: acts as a potent and selective inhibitor of TRPM4 . It inhibits the currents mediated by TRPM4, thereby affecting the ion transport across the cell membrane .
Biochemical Pathways
The inhibition of TRPM4 by 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid affects the calcium signaling pathways in the cell . As TRPM4 is involved in the regulation of calcium homeostasis, its inhibition can have downstream effects on various cellular processes that are regulated by calcium ions .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid As a small molecule, it is expected to have good bioavailability and can penetrate cells to exert its inhibitory effect on trpm4 .
Result of Action
The inhibition of TRPM4 by 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid results in the modulation of calcium signaling within the cell . This can affect various cellular processes, including cell proliferation, migration, and apoptosis .
Action Environment
The action of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to cross cell membranes and its interaction with the target . Furthermore, the presence of other ions in the environment can also affect the activity of TRPM4 and the inhibitory action of the compound .
Propriétés
IUPAC Name |
4-chloro-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3S/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRJYLRVPKTDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

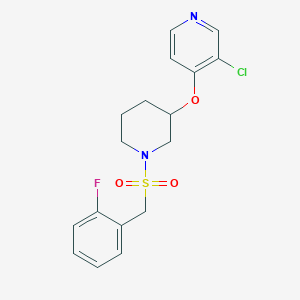

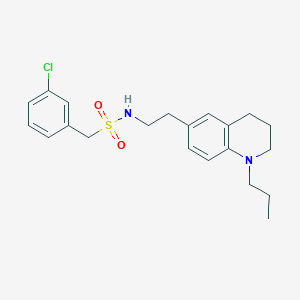
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
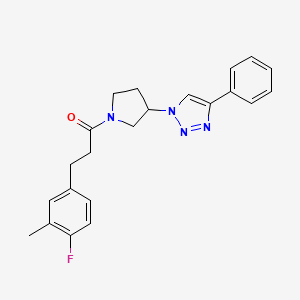
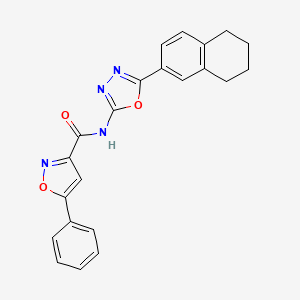
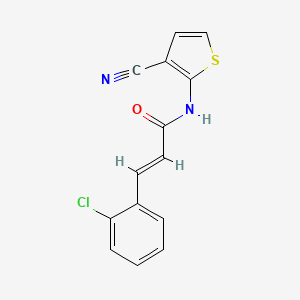
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)
![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)
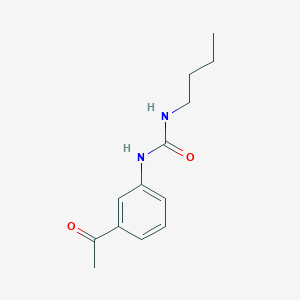
![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)
